N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound “N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indenyl group, a benzo[d]thiazole group, and a carboxamide group . These groups are common in many bioactive compounds, and they can contribute to a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indenyl group (a fused cyclopentadiene and benzene ring), a benzo[d]thiazole group (a fused benzene and thiazole ring), and a carboxamide group (a carbonyl group attached to an amine). These groups could potentially engage in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group might be involved in acid-base reactions, the benzo[d]thiazole group might undergo electrophilic aromatic substitution, and the indenyl group might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Indole-based compounds frequently exhibit antimicrobial properties. Assessing the antibacterial and antitubercular effects of this compound could be worthwhile .
Antiviral Activity
Antimicrobial and Antitubercular Activities
Mechanism of Action
Target of Action
The compound, also known as “N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-2-carboxamide”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert one or more of these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple biochemical pathways
Result of Action
Given the various biological activities associated with indole derivatives , it’s likely that this compound exerts multiple effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-19(10-13-6-2-3-7-14(13)11-19)12-20-17(22)18-21-15-8-4-5-9-16(15)24-18/h2-9H,10-12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJHDRZRXGDLMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide |
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